molecular formula C17H14F3N3O2S B2858487 1,3-dimethyl-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 899988-29-5

1,3-dimethyl-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B2858487
CAS No.: 899988-29-5
M. Wt: 381.37
InChI Key: ABJDWHXABPGPJB-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a methylsulfanyl group, and a pyrido[2,3-d]pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

1,3-dimethyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2S/c1-22-14-13(15(24)23(2)16(22)25)12(7-8-21-14)26-9-10-3-5-11(6-4-10)17(18,19)20/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJDWHXABPGPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,3-dimethyl-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione involves several steps. One common method includes the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidine core. This process is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and further condensation at the methyl group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1,3-dimethyl-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The compound’s trifluoromethyl group and pyrido[2,3-d]pyrimidine core are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

1,3-dimethyl-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione can be compared to other pyrido[2,3-d]pyrimidine derivatives, such as:

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